molecular formula C4H2Br2F6 B1301195 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane CAS No. 384-50-9

2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B1301195
CAS No.: 384-50-9
M. Wt: 323.86 g/mol
InChI Key: CLDAABVXWZWULA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane typically involves the bromination of hexafluorobutene. The reaction conditions often require the presence of a bromine source and a suitable solvent to facilitate the reaction. Industrial production methods may involve the use of advanced bromination techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane is widely used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets, primarily through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dibromo-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAABVXWZWULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Br)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371593
Record name 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-50-9
Record name 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 2
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 3
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 4
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 5
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Reactant of Route 6
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

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